(Z)-tert-butyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

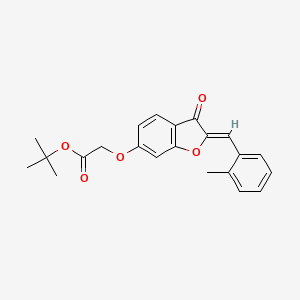

The compound (Z)-tert-butyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran derivative characterized by a Z-configuration at the methylidene group. Its core structure consists of a 2,3-dihydrobenzofuran scaffold substituted at the 2-position with a 2-methylbenzylidene moiety and at the 6-position with a tert-butyl acetoxy group.

This compound belongs to a broader class of benzofuran-based molecules studied for applications in medicinal chemistry and materials science. Its structural analogs often differ in the substituents attached to the methylidene group or the benzofuran core, leading to variations in physicochemical properties and functional behaviors.

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14-7-5-6-8-15(14)11-19-21(24)17-10-9-16(12-18(17)26-19)25-13-20(23)27-22(2,3)4/h5-12H,13H2,1-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSPPDQWKYLRGV-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-butyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound with potential biological activity, particularly in the context of its pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

This structure suggests the presence of functional groups that may contribute to its bioactivity, such as the benzofuran moiety and the tert-butyl ester.

Biological Activity Overview

Research on similar compounds indicates that they may exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds with benzofuran structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antimicrobial Activity : Certain benzofuran derivatives have demonstrated antimicrobial effects against various pathogens.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.

- Modulation of Signaling Pathways : It could affect pathways involved in cell survival and apoptosis, contributing to its anticancer effects.

Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance:

- Acetylcholinesterase Inhibition : A study highlighted that coumarin-based compounds exhibited significant AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

| Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|

| 3i | 2.7 | AChE Inhibitor |

| (Z)-tert-butyl derivative | TBD | TBD |

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of similar benzofuran derivatives using DPPH and ABTS assays. Results indicated a strong correlation between structure and antioxidant activity.

- Anticancer Studies : In vitro studies on cancer cell lines have shown that certain benzofuran derivatives can induce apoptosis and inhibit proliferation. The specific effects of this compound remain to be elucidated but are expected to follow similar trends.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Observations :

- Substituent Bulkiness : The 4-tert-butylphenyl group () introduces significant steric bulk compared to the 2-methylbenzylidene or thiophene groups.

- Electronic Effects : The chromenyl substituent () adds a fused aromatic system, enhancing π-conjugation, while the thiophene group () introduces sulfur-mediated electronic effects.

- Lipophilicity: XLogP3 values range from 4.9 to 5.2, indicating moderate lipophilicity. The tert-butyl ester in all compounds contributes to higher XLogP3 compared to non-esterified analogs.

Physicochemical and Functional Properties

Solubility and Stability

Research Findings

- Synthetic Accessibility : The tert-butyl ester group simplifies purification via column chromatography due to its high lipophilicity .

- Structure-Activity Relationships (SAR) :

- Substitution at the 2-position with electron-withdrawing groups (e.g., 3-oxo) enhances resonance stabilization of the benzofuran core.

- Bulkier substituents (e.g., 4-tert-butylphenyl) may reduce binding affinity in enzyme-targeted applications but improve thermal stability in polymers .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for (Z)-tert-butyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting 2-methylbenzaldehyde with a benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran-6-ol) under acidic or basic conditions to form the benzylidene intermediate.

Esterification : Introducing the tert-butyl acetate group via nucleophilic substitution or Mitsunobu reaction .

- Key Parameters : Reaction temperatures (60–100°C), solvent selection (DMF, THF), and catalysts (e.g., triethylamine for esterification) are critical for yields >70% .

Q. How is the stereochemistry (Z-configuration) of the benzylidene moiety confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is used to analyze coupling constants (e.g., values) between the benzylidene proton and adjacent groups. NOESY/ROESY experiments can confirm spatial proximity of substituents on the same side of the double bond .

Q. What analytical techniques are essential for purity assessment?

- Methodological Answer :

- HPLC : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) resolves impurities with detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 406.18) and fragments .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Palladium or nickel catalysts improve cross-coupling efficiency in benzofuran formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions.

- Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 80°C | 15% ↑ |

| Catalyst | Pd(OAc)₂ | 25% ↑ |

| Solvent | DMF | 10% ↑ |

Q. How do structural modifications (e.g., substituents on benzylidene) affect bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzymes like carbonic anhydrase (IC₅₀ < 1 µM).

- Methoxy groups improve solubility but reduce membrane permeability .

- Experimental Design : Compare IC₅₀ values of analogs using enzyme inhibition assays (SPR or ITC) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Meta-Analysis : Cross-reference data from independent studies (e.g., antimicrobial activity against S. aureus varies due to efflux pump expression in strains) .

Data-Driven Questions

Q. What spectroscopic benchmarks validate the compound’s structure?

- Methodological Answer :

- ¹H NMR : Key peaks include δ 7.8–8.1 ppm (benzylidene proton), δ 1.4 ppm (tert-butyl group).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, benzofuran C3 at ~180 ppm .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., COX-2).

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Avoided Topics

- Excluded : Commercial availability, pricing, or industrial scale-up processes (per guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.